![molecular formula C24H26N2O4 B2847076 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 877795-05-6](/img/structure/B2847076.png)

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

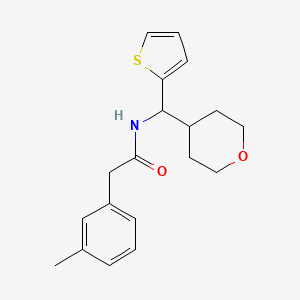

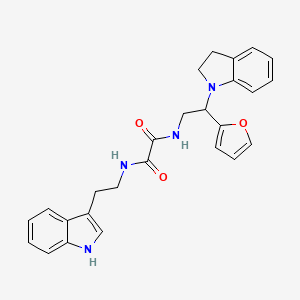

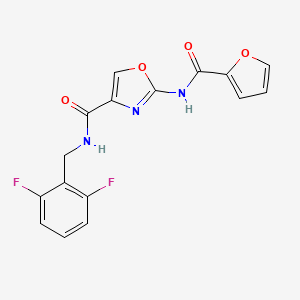

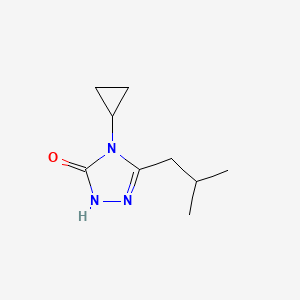

The compound “4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one” is a complex organic molecule with the molecular formula C23H24N2O5 . It has a molecular weight of 408.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a piperazine ring, and a benzo[d][1,3]dioxol-5-ylmethyl group . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules .Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 4 . Its topological polar surface area is 71.5 Ų .科学的研究の応用

Anticonvulsant Activity

This compound has been evaluated for its potential as an anticonvulsant agent . It exhibited excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . In a pilocarpine-induced model of status epilepticus (SE), it demonstrated 50% protection at a dose of 100 mg/kg in rats .

Antidepressant Activity

In addition to its anticonvulsant properties, this compound also showed antidepressant activity . The antidepressant activity was checked in forced swim test (FST) and tail suspension test (TST) in mice .

Organoselenium Compounds Synthesis

The compound has been used in the synthesis of novel organoselenium compounds . Organoselenides constitute an intriguing class of compounds that have attracted a constantly growing interest due to their potential applications in various fields .

Detection of Carcinogenic Heavy Metal Ions

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) , via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .

Antitumor Evaluation

The compound has been evaluated for its antitumor activity . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Synthesis of Novel Organo Selenium Compounds

The compound has been used in the synthesis of novel organo selenium compounds . These compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

作用機序

Target of Action

The primary targets of this compound are GABA-ergic neurotransmission and dopamine receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Mode of Action

The compound interacts with its targets by influencing GABA-ergic neurotransmission and acting as a dopamine agonist . As a dopamine agonist, it stimulates the dopamine receptors in the brain, mimicking the action of dopamine. This can lead to an increase in dopaminergic activity in the brain, which is often decreased in various neurological disorders.

Biochemical Pathways

The compound affects the GABA-ergic and dopaminergic pathways . By influencing these pathways, it can affect various downstream effects such as mood regulation, motor control, and the reward system. These pathways are crucial in the functioning of the CNS and play a significant role in conditions such as depression, Parkinson’s disease, and epilepsy.

Pharmacokinetics

It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These properties can impact the bioavailability of the compound and its metabolism within the body.

Result of Action

The compound has shown anticonvulsant and antidepressant activity in various in vivo models . It has demonstrated protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice and rats . Moreover, it has shown good antidepressant activity .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, as the compound is a substrate of P-gp and inhibits several CYP enzymes, drugs that also interact with these proteins could potentially affect its pharmacokinetics .

特性

IUPAC Name |

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-16-9-20-19(12-24(27)30-22(20)10-17(16)2)14-26-7-5-25(6-8-26)13-18-3-4-21-23(11-18)29-15-28-21/h3-4,9-12H,5-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTYKKFCNWJASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)